N-allyl-2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate N-allyl-2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate
Brand Name: Vulcanchem
CAS No.: 1351615-14-9
VCID: VC4079479
InChI: InChI=1S/C25H30N4O2.C2H2O4/c1-2-14-26-25(30)18-28-15-12-20(13-16-28)17-29-23-11-7-6-10-22(23)27-24(29)19-31-21-8-4-3-5-9-21;3-1(4)2(5)6/h2-11,20H,1,12-19H2,(H,26,30);(H,3,4)(H,5,6)
SMILES: C=CCNC(=O)CN1CCC(CC1)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4.C(=O)(C(=O)O)O
Molecular Formula: C27H32N4O6
Molecular Weight: 508.6

N-allyl-2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate

CAS No.: 1351615-14-9

Cat. No.: VC4079479

Molecular Formula: C27H32N4O6

Molecular Weight: 508.6

* For research use only. Not for human or veterinary use.

N-allyl-2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate - 1351615-14-9

Specification

CAS No. 1351615-14-9
Molecular Formula C27H32N4O6
Molecular Weight 508.6
IUPAC Name oxalic acid;2-[4-[[2-(phenoxymethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]-N-prop-2-enylacetamide
Standard InChI InChI=1S/C25H30N4O2.C2H2O4/c1-2-14-26-25(30)18-28-15-12-20(13-16-28)17-29-23-11-7-6-10-22(23)27-24(29)19-31-21-8-4-3-5-9-21;3-1(4)2(5)6/h2-11,20H,1,12-19H2,(H,26,30);(H,3,4)(H,5,6)
Standard InChI Key LPXUHPFWIGTBLE-UHFFFAOYSA-N
SMILES C=CCNC(=O)CN1CCC(CC1)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4.C(=O)(C(=O)O)O
Canonical SMILES C=CCNC(=O)CN1CCC(CC1)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4.C(=O)(C(=O)O)O

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, oxalic acid; 2-[4-[[2-(phenoxymethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]-N-prop-2-enylacetamide, highlights its key functional groups . The benzimidazole moiety, a bicyclic aromatic system, is substituted at the 1-position with a piperidine ring via a methylene linker. The piperidine nitrogen is further functionalized with an acetamide group bearing an N-allyl substituent. The oxalate counterion enhances solubility, a common strategy in pharmaceutical salt formation .

Table 1: Molecular Properties

PropertyValue
CAS Number1351615-14-9
Molecular FormulaC<sub>27</sub>H<sub>32</sub>N<sub>4</sub>O<sub>6</sub>
Molecular Weight508.6 g/mol
IUPAC NameOxalic acid; 2-[4-[[2-(phenoxymethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]-N-prop-2-enylacetamide
Key Functional GroupsBenzimidazole, Piperidine, Acetamide, Allyl, Oxalate

The benzimidazole ring system is electron-rich, enabling π-π stacking interactions with biological targets, while the piperidine ring introduces conformational flexibility, potentially enhancing receptor binding . The allyl group may participate in radical-mediated reactions or serve as a synthetic handle for further derivatization .

Chemical Reactivity and Stability

The compound’s reactivity is influenced by its functional groups:

  • Benzimidazole: Susceptible to electrophilic substitution at the 5- and 6-positions; resistant to oxidation due to aromatic stabilization .

  • Piperidine: Basic nitrogen (pK<sub>a</sub> ~11) can protonate under acidic conditions, affecting solubility .

  • Allyl Group: Participates in radical chain reactions, as demonstrated in studies where allyl acetamides undergo cyclization via iminyl radicals .

  • Oxalate Counterion: Decarboxylates at elevated temperatures, releasing CO<sub>2</sub> and forming acetic acid derivatives .

Stability studies under varying pH and temperature conditions are essential for pharmaceutical applications. For example, the oxalate salt likely exhibits improved aqueous solubility compared to the free base, though it may hydrolyze in strongly alkaline media .

Biological Activity and Mechanism

Although direct bioactivity data for this compound are scarce, structurally related benzimidazole-piperidine hybrids exhibit diverse pharmacological profiles:

Table 2: Reported Activities of Structural Analogs

Analog StructureBiological ActivityTargetSource
Benzimidazole-piperidine-acetamideHistamine H<sub>3</sub> antagonismCentral nervous system
N-Oxide derivativesAnticancer, antimicrobialDNA topoisomerases
Piperidine-linked benzimidazolesCasein kinase 1 inhibitionHematological cancers

The histamine H<sub>3</sub> receptor (H<sub>3</sub>R) is a promising target for neurological disorders. Compounds with benzimidazole-piperidine scaffolds demonstrate high affinity for H<sub>3</sub>R, modulating neurotransmitter release . Molecular docking studies suggest that the benzimidazole moiety engages in hydrogen bonding with Asp<sup>114</sup> in the receptor’s binding pocket, while the piperidine nitrogen interacts with Glu<sup>206</sup> .

In anticancer contexts, benzimidazole derivatives inhibit tubulin polymerization or kinase activity. For instance, casein kinase 1 (CK1) inhibitors containing piperidine rings show efficacy in myelodysplastic syndromes and acute myeloid leukemia . The allyl group in this compound may enhance blood-brain barrier permeability, a critical factor for CNS-targeted therapies .

ObjectiveMethodologyExpected Outcome
H<sub>3</sub>R binding affinityRadioligand displacement assaysIC<sub>50</sub> < 100 nM
Blood-brain barrier permeabilityPAMPA assayPe > 5 × 10<sup>−6</sup> cm/s
In vivo efficacy in neuroinflammationMurine LPS model30% reduction in TNF-α

Future synthetic efforts should focus on introducing electron-withdrawing groups on the benzimidazole ring to enhance metabolic stability or modifying the allyl chain to modulate lipophilicity . Additionally, prodrug strategies utilizing the oxalate moiety could improve oral bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator